molecular formula C12H13N3O B2398029 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one CAS No. 2309728-28-5

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one

Cat. No.: B2398029
CAS No.: 2309728-28-5
M. Wt: 215.256
InChI Key: PKQTWYSQYWHROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methyl group at the third position and an o-tolylamino group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrimidin-4(3H)-one with o-toluidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can occur at various positions on the pyrimidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced analogs with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing molecular recognition processes.

Medicine: The compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain diseases, making it a candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    3-methyl-6-(p-tolylamino)pyrimidin-4(3H)-one: Similar structure with a para-tolylamino group instead of an ortho-tolylamino group.

    3-methyl-6-(m-tolylamino)pyrimidin-4(3H)-one: Similar structure with a meta-tolylamino group instead of an ortho-tolylamino group.

    3-methyl-6-(phenylamino)pyrimidin-4(3H)-one: Similar structure with a phenylamino group instead of an o-tolylamino group.

Uniqueness: The presence of the o-tolylamino group in 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, offering unique opportunities for research and application.

Properties

IUPAC Name

3-methyl-6-(2-methylanilino)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-11-7-12(16)15(2)8-13-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTWYSQYWHROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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